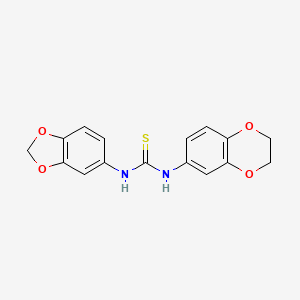
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as BDTU, is a compound that has been extensively studied for its potential applications in scientific research. BDTU is a thiourea derivative that has been synthesized and investigated for its various biochemical and physiological effects.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective properties, which can help to protect neurons from damage.
実験室実験の利点と制限
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One area of interest is in the development of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of interest is in the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is also interest in the development of new synthesis methods for N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could make it more accessible for scientific research.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c23-16(18-11-2-4-13-15(8-11)22-9-21-13)17-10-1-3-12-14(7-10)20-6-5-19-12/h1-4,7-8H,5-6,9H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYQYYPCDEZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)
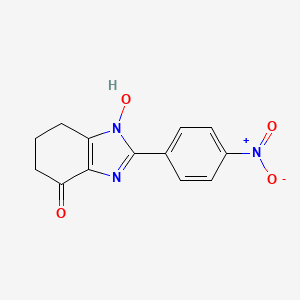
![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
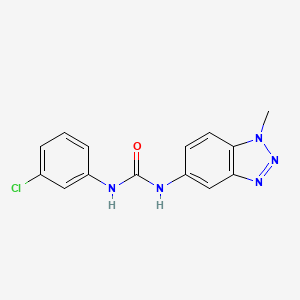

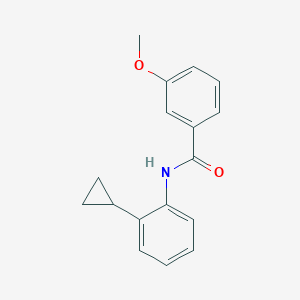

![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
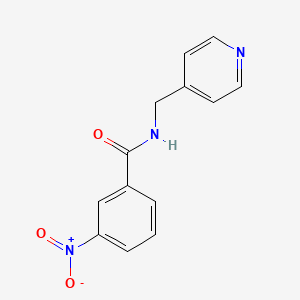

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)